
N-(4-Benzoylphenyl)benzene-1,2-diamine
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Overview
Description
N-(4-Benzoylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H16N2O This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 4-benzoylphenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group of benzene-1,2-diamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amine groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: N-substituted derivatives, such as N-acyl or N-sulfonyl compounds.
Scientific Research Applications
N-(4-Benzoylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-(4-Benzoylphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: A precursor to N-(4-Benzoylphenyl)benzene-1,2-diamine, used in the synthesis of heterocyclic compounds.
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the benzoyl group, leading to different chemical properties and reactivity.
N,N’-Diphenylbenzene-1,2-diamine: Contains two phenyl groups attached to the amine groups, used in the production of dyes and pigments.
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a high-yield synthesis protocol for N-(4-Benzoylphenyl)benzene-1,2-diamine?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalysts) based on analogous compounds. For example, similar benzyl-substituted diamines are synthesized via nucleophilic substitution or reductive amination using catalysts like Cu(I)Br in DMSO at 120°C for 14 hours . Purification via column chromatography with gradients of ethyl acetate/hexane (1:4) improves purity . Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Use Mercury software to visualize hydrogen bonding and π-π stacking interactions, which influence stability and reactivity . For disordered structures, apply twin refinement or constraints to improve data accuracy.
Q. What spectroscopic techniques are most effective for characterizing the electronic environment of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm amine protonation states and aromatic substitution patterns. Use FT-IR to identify N-H stretching (3200–3400 cm−1) and C=O vibrations (~1660 cm−1) from the benzoyl group . Mass spectrometry (ESI-MS) validates molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites . Compare with experimental kinetics data (e.g., rate constants in DMF at 80°C) to validate predictions. Adjust substituent effects (e.g., electron-withdrawing benzoyl groups) to modulate reactivity .
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity) using reference strains and controls. Use isogenic mutant strains to isolate target-specific effects. Cross-validate results with in silico docking (AutoDock Vina) against enzyme structures (e.g., cytochrome P450) to reconcile discrepancies .
Q. How does the benzoyl group influence the photophysical properties of this compound compared to halogenated analogs?
- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity to assess π→π* transitions. Compare fluorescence quantum yields with trifluoromethyl or chloro-substituted analogs . Time-resolved spectroscopy (TCSPC) reveals excited-state dynamics, showing benzoyl’s role in stabilizing charge-transfer states.
Q. Data Analysis & Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput synthesis of this compound?
- Methodological Answer : Apply design of experiments (DoE) such as Box-Behnken or central composite designs to evaluate temperature, catalyst loading, and solvent effects. Use ANOVA to identify significant factors. Machine learning (e.g., random forest regression) on historical data predicts optimal conditions .
Q. How can X-ray powder diffraction (XRPD) distinguish polymorphs of this compound?
- Methodological Answer : Compare experimental XRPD patterns with simulated data from Mercury using known crystal structures. Rietveld refinement quantifies phase purity. Thermal analysis (DSC/TGA) correlates polymorph stability with melting points and decomposition profiles .
Q. Biological & Pharmacological Studies
Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?
- Methodological Answer : Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase or tyrosinase inhibition). IC50 values are derived from dose-response curves (GraphPad Prism). Confirm binding modes via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., alkyl, sulfonyl, morpholine) and test in parallel assays. QSAR models (CoMFA/CoMSIA) correlate structural descriptors (logP, polar surface area) with activity. Prioritize candidates showing >10-fold potency improvement over parent compounds .
Properties
Molecular Formula |
C19H16N2O |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[4-(2-aminoanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c20-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13,21H,20H2 |
InChI Key |
RAWYMBACZSQNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=CC=C3N |
Origin of Product |
United States |
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